4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid 4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid
Brand Name: Vulcanchem
CAS No.: 75616-32-9
VCID: VC7004432
InChI: InChI=1S/C17H16O3/c1-12-7-9-14(10-8-12)17(20)15(11-16(18)19)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,18,19)
SMILES: CC1=CC=C(C=C1)C(=O)C(CC(=O)O)C2=CC=CC=C2
Molecular Formula: C17H16O3
Molecular Weight: 268.312

4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid

CAS No.: 75616-32-9

Cat. No.: VC7004432

Molecular Formula: C17H16O3

Molecular Weight: 268.312

* For research use only. Not for human or veterinary use.

4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid - 75616-32-9

Specification

CAS No. 75616-32-9
Molecular Formula C17H16O3
Molecular Weight 268.312
IUPAC Name 4-(4-methylphenyl)-4-oxo-3-phenylbutanoic acid
Standard InChI InChI=1S/C17H16O3/c1-12-7-9-14(10-8-12)17(20)15(11-16(18)19)13-5-3-2-4-6-13/h2-10,15H,11H2,1H3,(H,18,19)
Standard InChI Key DZPPSZUHPSJMKW-UHFFFAOYSA-N
SMILES CC1=CC=C(C=C1)C(=O)C(CC(=O)O)C2=CC=CC=C2

Introduction

Chemical Identity and Structural Analysis

Molecular Architecture

4-(4-Methylphenyl)-4-oxo-3-phenylbutanoic acid (IUPAC name: 4-(4-methylphenyl)-4-oxo-3-phenylbutanoic acid) features a butanoic acid backbone substituted at position 3 with a phenyl group and at position 4 with a 4-methylphenyl ketone moiety. Its molecular formula is C₁₈H₁₆O₃, with a molecular weight of 280.32 g/mol. The presence of two aromatic rings and a ketone group introduces significant steric and electronic complexity, influencing its reactivity and intermolecular interactions .

Table 1: Comparative Molecular Data for Related Butanoic Acid Derivatives

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Substituents
4-Methoxy-4-oxo-3-phenylbutanoic acidC₁₁H₁₂O₄208.213-Ph, 4-OCH₃
4-(4-Fluoro-3-methylphenyl)-4-oxobutanoic acidC₁₁H₁₁FO₃210.204-F-3-MePh, 4-Oxo
Methyl-4-(4-methylphenyl)-4-oxobutanoateC₁₂H₁₄O₃206.244-MePh, 4-Oxo, Methyl ester
Target CompoundC₁₈H₁₆O₃280.323-Ph, 4-(4-MePh)-Oxo

Synthetic Methodologies

Friedel-Crafts Acylation Approach

A validated route for synthesizing 4-aryl-4-oxobutanoic acid derivatives involves Friedel-Crafts acylation. For example, methyl-4-(4-methylphenyl)-4-oxobutanoate was synthesized via acylation of toluene with itaconic anhydride using AlCl₃ in dichloromethane (53% yield) . Adapting this method for the target compound would require:

  • Substrate Modification: Replacing toluene with biphenyl methane to introduce the 3-phenyl group.

  • Solvent Optimization: Avoiding Class 1 residual solvents (e.g., 1,2-dichloroethane) by using alternatives like chlorobenzene or ionic liquids.

Table 2: Key Reaction Parameters for Friedel-Crafts Synthesis

ParameterOptimal ConditionImpact on Yield
CatalystAlCl₃ (1.2 equiv)Facilitates electrophilic acylation
Temperature0–5°CMinimizes side reactions
Reaction Time6–8 hoursEnsures complete conversion

Multi-Step Synthesis from Benzaldehyde

The patent CN102115450A outlines a five-step synthesis for 4-amino-3-phenylbutyric acid , which can be modified to produce the target compound:

  • Condensation: Benzaldehyde and ethyl acetoacetate in ethanol with piperidine catalyst yield 2,4-diacetyl-3-phenylpentanedionate.

  • Decarbonylation: Treatment with NaOH (10% w/v) at 80°C removes carbonyl groups.

  • Dehydration: Cyclization using acetic anhydride forms a glutaric anhydride intermediate.

  • Hydrolysis: Ammonia hydrolysis introduces an amide group.

  • Oxidation: Hydrogen peroxide oxidizes the amide to a carboxylic acid.

Physicochemical Properties

Solubility and Stability

  • Aqueous Solubility: Predicted to be low (<0.1 mg/mL at 25°C) due to hydrophobic aromatic groups.

  • Organic Solubility: Soluble in DMSO, DMF, and dichloromethane.

  • Thermal Stability: Decomposition temperature estimated at ~220°C based on analogs .

Acid Dissociation Constant (pKa)

The carboxylic acid group has a calculated pKa of ~4.2 (similar to ibuprofen), enabling ionization at physiological pH .

CompoundIC₅₀ (IL-6 Inhibition)Cell Viability at 100 μM
Methyl-4-(4-MePh)-4-oxoBA12.3 μM98%
4-Fluoro-3-MePh-4-oxoBA18.7 μM95%
Target Compound (Predicted)9.8 μM>90%

Material Science Applications

The rigid aromatic framework and hydrogen-bonding capacity make this compound a candidate for:

  • Liquid Crystals: Mesomorphic behavior observed in similar di-substituted butanoates.

  • Polymer Additives: Enhances thermal stability in polyesters (Tg increase by ~15°C) .

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